molecular formula C30H26O2 B1352681 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl CAS No. 40470-68-6

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Cat. No. B1352681
CAS RN: 40470-68-6
M. Wt: 418.5 g/mol
InChI Key: HZAWHDJKNZWAAR-YHARCJFQSA-N
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Description

4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl is a chemical compound with the molecular formula C30H26O2 and a molecular weight of 418.54 . It is a solid at 20°C .


Molecular Structure Analysis

The molecular structure of 4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl consists of two phenyl rings connected by a biphenyl bond. Each phenyl ring is substituted with a methoxystyryl group .


Physical And Chemical Properties Analysis

4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl is a solid at 20°C . . The compound appears as a light yellow to dark green powder or crystal .

Scientific Research Applications

Photoluminescent Materials

Research has demonstrated the synthesis and photoluminescent properties of related compounds, showcasing their potential in light-emitting devices. For instance, phenylene vinylene oligomers have been found to exhibit high photoluminescence, with a significant bathochromic shift in their emission spectra, suggesting their utility in controlling emission characteristics beyond molecular solutions and crystalline solids (Lowe & Weder, 2002).

Bioremediation

Compounds such as Bisphenol A, with structures related to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, have been assessed for biodegradability and environmental impact. Research involving laccase from Fusarium incarnatum UC-14 in a reverse micelles system has shown significant degradation of Bisphenol A, indicating the role of similar compounds in environmental pollutant bioremediation (Chhaya & Gupte, 2013).

Photoinitiation for Polymerization

The compound 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a related derivative, has been explored as a photoinitiator under LED exposure for free radical photopolymerization of (meth)acrylates. This highlights its application in developing efficient photoinitiating systems for polymerization processes under near UV or visible LED irradiation (Zhang et al., 2014).

Fluorescent Sensing

Hydroxy-substituted cruciforms, including derivatives of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, have been synthesized for use as amine-responsive fluorophores. These compounds undergo significant emission color changes upon photoinduced deprotonation, making them suitable for fluorescent sensing applications (McGrier et al., 2008).

Dye-Sensitized Solar Cells

Novel heteroleptic ruthenium complexes incorporating 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl derivatives have been synthesized for use in thin film dye-sensitized solar cells. These sensitizers, with their high molar extinction coefficients, facilitate the realization of highly efficient solar cells, underscoring the compound's relevance in renewable energy technologies (Kuang et al., 2006).

properties

IUPAC Name

1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWHDJKNZWAAR-YHARCJFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068231
Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

CAS RN

40470-68-6
Record name 4,4-Bis(2-methoxystyryl)biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Zhang, X Luo, T Wei, Y Hu, G Li, Z Zhang - Journal of Chromatography A, 2017 - Elsevier
A new dynamic covalent polymer (DCP) gel was well designed and constructed based on imine chemistry. Polycondensation of 4,4′-biphenyldicarboxaldehyde and 1,3,5-…
Number of citations: 36 www.sciencedirect.com
L Xia, X Chen, X Xiao, G Li - Journal of separation science, 2018 - Wiley Online Library
Magnetic solid‐phase extraction is a powerful sample preparation tool. Combined with covalent organic polymers, this technique permits an excellent extraction performance. We …

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